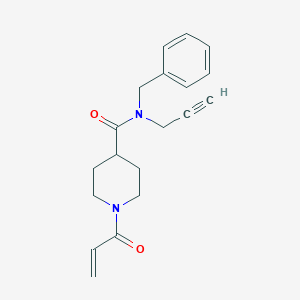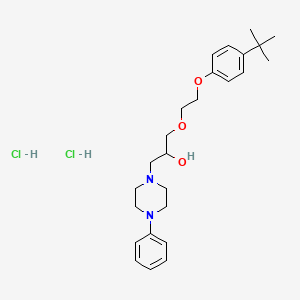![molecular formula C11H17Cl2N3O2S B2520825 N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide CAS No. 1356770-36-9](/img/structure/B2520825.png)
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the activation of B-cells and T-cells, respectively, which are important components of the immune system. By inhibiting the activity of these kinases, N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can help to reduce the production of inflammatory cytokines and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide has been shown to have significant effects on various biochemical and physiological processes in the body. It can help to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of autoimmune diseases. Additionally, N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide is its selectivity towards BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, the use of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in lab experiments is limited by its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide as a therapeutic agent. One potential area of research is the combination of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Another direction is the investigation of N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide in clinical settings.
Synthesemethoden
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide can be synthesized using a multistep process that involves the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with tert-butylamine followed by the addition of ethylene diamine. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases that are involved in cell signaling pathways, which play a critical role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N3O2S/c1-11(2,3)14-6-7-15-19(17,18)8-4-5-9(12)16-10(8)13/h4-5,14-15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGKAXIHIIRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)




![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)